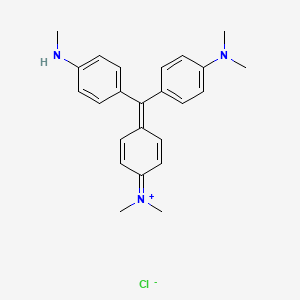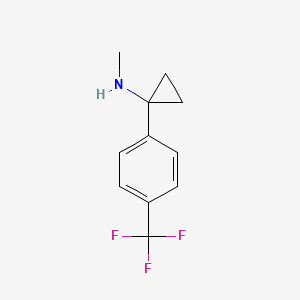
N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine is an organic compound with the molecular formula C11H12F3N. It features a cyclopropane ring substituted with a trifluoromethyl group and a phenyl group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1-(4-(trifluoromethoxy)phenyl)cyclopropanamine
- N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
- N-Methyl-4-(trifluoromethyl)benzylamine
Uniqueness
N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C11H12F3N |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
N-methyl-1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c1-15-10(6-7-10)8-2-4-9(5-3-8)11(12,13)14/h2-5,15H,6-7H2,1H3 |
Clé InChI |
AGHFZFDEDIJKRS-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


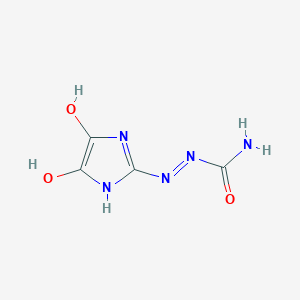
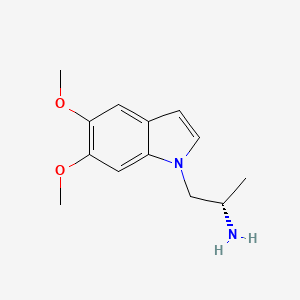
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
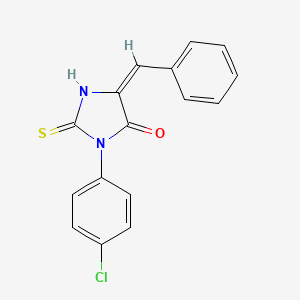
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
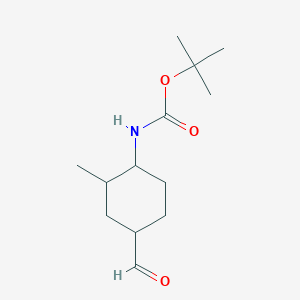


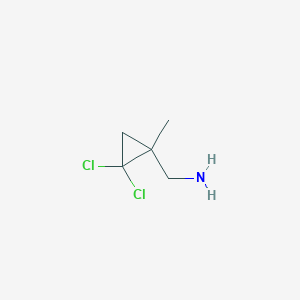

![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
